molecular formula C23H20N4O3 B383366 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione CAS No. 433327-81-2

2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione

Cat. No.: B383366
CAS No.: 433327-81-2
M. Wt: 400.4g/mol
InChI Key: SODSFPBUGXXJDD-UHFFFAOYSA-N
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Description

2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione is a complex organic compound with a unique structure that combines a benzo[de]isoquinoline core with a piperazine and pyridine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzo[de]isoquinoline core or piperazine moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione: Unique due to its specific combination of functional groups and structural features.

    Other Piperazine Derivatives: Compounds like 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)isoquinoline share some structural similarities but differ in their biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c28-20(26-13-11-25(12-14-26)19-9-1-2-10-24-19)15-27-22(29)17-7-3-5-16-6-4-8-18(21(16)17)23(27)30/h1-10H,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODSFPBUGXXJDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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